3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzylthio group at position 5 and a 3-methoxybenzamide moiety at position 2. This structure is optimized for bioactivity, as the trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to π-π stacking interactions with biological targets .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by similar derivatives (e.g., 5-bromo-2-chloro-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 391874-78-5) prepared via thioether formation between thiadiazole intermediates and substituted benzyl halides . Key physicochemical properties include a polar surface area (PSA) of 82.57 Ų and a density of 1.38 g/cm³, suggesting moderate solubility and stability .
Properties
IUPAC Name |
3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-26-14-7-3-5-12(9-14)15(25)22-16-23-24-17(28-16)27-10-11-4-2-6-13(8-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUPRGKBGMKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H14F3N3O2S
- Molecular Weight : 363.35 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Slightly soluble in DMSO |
| Form | Solid |
| Color | White to off-white |
Synthesis
The synthesis of this compound involves multiple steps, including the formation of thiadiazole derivatives. The general synthetic route includes:
- Formation of Thiadiazole : Reaction of appropriate thioketones with hydrazine derivatives.
- Introduction of Trifluoromethyl Group : Use of trifluoromethylating agents.
- Final Coupling : Amide bond formation with methoxybenzoyl derivatives.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown IC50 values ranging from 2.44 µM to 23.29 µM against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells .
- Mechanism of Action :
Antimicrobial Activity
The trifluoromethyl group is noted for enhancing the antimicrobial properties of compounds. Studies suggest that derivatives containing this moiety demonstrate potent activity against various bacterial strains, including MRSA .
- Mechanism :
- Disruption of bacterial cell membranes.
- Inhibition of bacterial growth through interference with metabolic pathways.
Case Studies
-
Thiadiazole Derivatives in Cancer Therapy :
A study evaluated several thiadiazole derivatives, highlighting that compounds similar to our target exhibited superior anti-proliferative effects on MCF-7 cells after 48 hours of treatment . The results indicated a concentration-dependent response with minimal toxicity to normal cells. -
Antimicrobial Efficacy :
Research on trifluoromethyl-substituted phenyl compounds revealed significant growth inhibition against Gram-positive bacteria, showcasing the potential for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazole Cores
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The trifluoromethyl group in the target compound and Compound 26 enhances membrane permeability and resistance to oxidative metabolism .
- Benzamide vs. Acetamide : Benzamide derivatives (target compound, ) show kinase inhibition, while acetamide analogues (Compound 26, ) activate caspases or inhibit cancer cell growth.
Table 2: Anticancer and Enzyme Inhibition Profiles
Key Findings :
- The target compound’s 3-methoxybenzamide group may reduce cytotoxicity compared to chloro- or fluoro-substituted derivatives (e.g., Compound 7d, IC₅₀ = 1.8 µM) but improve selectivity for kinase targets .
- Trifluoromethyl-containing derivatives (target compound, Compound 26) show superior activity over non-fluorinated analogues, likely due to enhanced binding affinity from hydrophobic interactions .
Q & A
Q. What are the optimized synthetic routes for preparing 3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide?
The synthesis of this compound involves cyclization of intermediate thiosemicarbazides or thiourea derivatives. A common approach includes reacting N-substituted carboxamides with thiosemicarbazides in acetonitrile under reflux, followed by cyclization using iodine and triethylamine in DMF. This method ensures efficient sulfur elimination and thiadiazole ring formation. Purification is typically achieved via recrystallization from DMSO/water mixtures (2:1 v/v) .
Q. Example Protocol
- Step 1 : React 3-methoxybenzoyl chloride with 5-aminothiadiazole derivatives in anhydrous THF under nitrogen.
- Step 2 : Introduce the [3-(trifluoromethyl)phenyl]methylsulfanyl group via nucleophilic substitution using NaH in DMF.
- Step 3 : Cyclize intermediates using iodine (I₂) and triethylamine (Et₃N) in DMF at 80°C for 2 hours.
Q. How are structural confirmations performed for this compound?
Structural validation relies on ¹H/¹³C NMR and FT-IR spectroscopy . Key spectral markers include:
- ¹H NMR : A singlet at δ 2.50–2.70 ppm for the methylsulfanyl (–SCH₂–) group and aromatic protons from the trifluoromethylphenyl moiety (δ 7.40–7.80 ppm).
- ¹³C NMR : Peaks at δ 165–170 ppm (amide C=O) and δ 110–125 ppm (CF₃-substituted aromatic carbons).
- FT-IR : Stretching at 1680–1700 cm⁻¹ (amide C=O) and 1120–1140 cm⁻¹ (C–S–C in thiadiazole) .
Q. What purification methods are recommended to isolate high-purity samples?
Recrystallization from DMSO/water (2:1) or ethanol/ethyl acetate mixtures is effective. For challenging impurities, column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) is advised. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:
- The thiadiazole ring exhibits planarity (torsion angle < 5°).
- The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring.
- Hydrogen bonding between the amide NH and thiadiazole sulfur stabilizes the crystal lattice. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018/3 .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a (Å) | 8.924 |
| b (Å) | 10.352 |
| c (Å) | 12.678 |
| R-factor | 0.039 |
Q. What computational strategies predict binding affinities for biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to assess interactions with enzymes like EGFR or COX-2 . Key steps:
Q. How do substituents influence bioactivity in structure-activity relationship (SAR) studies?
Systematic substitution of the trifluoromethylphenyl or methoxybenzamide groups modulates potency. For example:
Q. What analytical techniques assess stability under physiological conditions?
- HPLC-MS : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.
- TGA/DSC : Determine thermal stability (decomposition onset > 200°C).
- UV-Vis : Track hydrolytic stability in simulated gastric fluid (λmax = 280 nm) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
